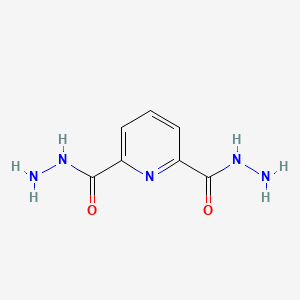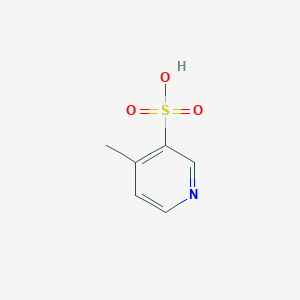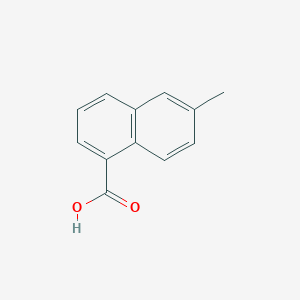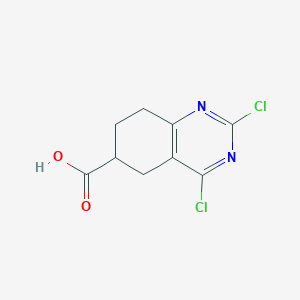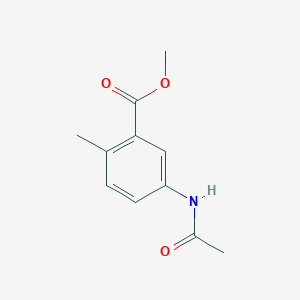
2',3'-二脱氧-5-碘胞嘧啶
描述
2',3'-dideoxy-5-iodocytidine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxymethyl group, and an iodopyrimidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学研究应用
2',3'-dideoxy-5-iodocytidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as an antiviral or anticancer agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary target of 2’,3’-dideoxy-5-iodocytidine is the Mycobacterium . Mycobacterium is a genus of Actinobacteria, given its own family, the Mycobacteriaceae. The genus includes pathogens known to cause serious diseases in mammals, including tuberculosis and leprosy.
Mode of Action
2’,3’-Dideoxy-5-iodocytidine is a synthetic nucleoside analog with antiviral activity . It inhibits viral DNA synthesis by competitively inhibiting the incorporation of uracil into DNA during viral replication . This interaction with its targets results in the inhibition of the growth of the Mycobacterium .
Biochemical Pathways
The affected pathway is the DNA synthesis pathway of the Mycobacterium . By inhibiting the incorporation of uracil into DNA during viral replication, 2’,3’-dideoxy-5-iodocytidine disrupts the normal function of this pathway, leading to the inhibition of the growth of the Mycobacterium .
Result of Action
The molecular and cellular effects of 2’,3’-dideoxy-5-iodocytidine’s action result in the inhibition of the growth of the Mycobacterium . This is achieved through the disruption of the DNA synthesis pathway of the Mycobacterium .
生化分析
Biochemical Properties
2’,3’-Dideoxy-5-iodocytidine inhibits viral DNA synthesis by competitively inhibiting the incorporation of uracil into DNA during viral replication . It has been shown to be particularly effective against Mycobacterium .
Cellular Effects
The compound has been shown to inhibit the growth of human cancer cells in vitro and in vivo
Molecular Mechanism
The molecular mechanism of 2’,3’-Dideoxy-5-iodocytidine involves its incorporation into the DNA of cells, where it inhibits DNA synthesis by competitively inhibiting the incorporation of uracil . This results in the inhibition of viral replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2',3'-dideoxy-5-iodocytidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydrofuran ring.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Iodination of the Pyrimidinone Ring: The iodination is achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2',3'-dideoxy-5-iodocytidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodopyrimidinone moiety can be reduced to a pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol for thiol substitution.
Major Products
Oxidation: Formation of 4-Amino-1-((2R,5S)-5-(carboxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one.
Reduction: Formation of 4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine.
Substitution: Formation of 4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(thiopyrimidin-2(1H)-one.
相似化合物的比较
Similar Compounds
4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-bromopyrimidin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
4-Amino-1-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-chloropyrimidin-2(1H)-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2',3'-dideoxy-5-iodocytidine imparts unique reactivity and biological activity compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, enhancing the compound’s efficacy in various applications.
属性
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJPSDPTPKJGN-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






